molecular formula C17H23NO4S B3226219 (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide CAS No. 1251711-25-7

(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide

Cat. No.: B3226219
CAS No.: 1251711-25-7
M. Wt: 337.4
InChI Key: BPJNHBSQHKNTBS-FMIVXFBMSA-N
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Description

(E)-N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide is a synthetic chemical compound with the molecular formula C17H23NO4S and a molecular weight of 337.43 g/mol . This compound features a 1,4-dioxaspiro[4.5]decane moiety, which is a spirocyclic ketal often used in organic synthesis as a protected form of a carbonyl group, and an (E)-configured vinyl sulfonamide group . The core structural element of this molecule is the sulfonamide functional group (-SO2NH-), which is the basis of a critically important class of pharmacological agents . Sulfonamides are known to exhibit a wide range of biological activities, primarily through mechanisms such as the inhibition of dihydropteroate synthetase, an enzyme essential for bacterial folate synthesis, and carbonic anhydrase . While the specific research applications of this particular compound require further investigation, molecules with sulfonamide functional groups and spirocyclic systems are extensively studied in medicinal chemistry and chemical biology for their potential as enzyme inhibitors, receptor modulators, and as intermediates for the synthesis of more complex molecules . The vinyl sulfone group is a known electrophile that can act as a Michael acceptor, making it a key functional group in the development of covalent inhibitors and activity-based probes that target nucleophilic amino acids in enzyme active sites. This product is provided with a minimum purity of 98% and should be stored at 2-8°C to maintain stability . It is intended for research applications in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c19-23(20,12-9-15-7-3-1-4-8-15)18-13-16-14-21-17(22-16)10-5-2-6-11-17/h1,3-4,7-9,12,16,18H,2,5-6,10-11,13-14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNHBSQHKNTBS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spiro[4.5]decane ring system can be synthesized through a cyclization reaction involving a suitable dioxane precursor.

    Introduction of the Phenylethene Moiety: This step involves the coupling of the spirocyclic core with a phenylethene derivative under conditions that favor the formation of the (E)-isomer.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylethene moiety can be oxidized to form epoxides or diols.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Amines: From reduction of the sulfonamide group.

    Substituted Spirocyclic Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethene moiety may also play a role in binding to hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into the unique properties of (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide:

Structural Analogues with Spirocyclic Moieties

Compound Name Key Structural Features Synthesis Yield Key Data/Applications Reference
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) Spirocyclic dioxolane, nitrobenzenesulfonamide, allyl chain Not specified NMR-confirmed structure; used in multi-step synthesis of fused vinylcyclopropanes
3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine Spirocyclic dioxolane, propargylamine 94% High-yield synthesis via alkyne functionalization; used in quorum sensing probes
N-(3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide Spirocyclic dioxolane, amide-linked biotin analogue 46% Lower yield due to coupling complexity; applied in bacterial signaling studies
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene Dual spirocyclic systems (dioxolane + diazaspiro) Not specified Stabilized by intramolecular C–H···O bonds; crystallographically characterized

Key Observations:

  • Spirocyclic Rigidity : All compounds share the 1,4-dioxaspiro[4.5]decane core, which imposes conformational constraints. This feature enhances binding selectivity in biological systems, as seen in quorum sensing probes .
  • Functional Group Diversity : The target compound’s (E)-styrenyl sulfonamide group contrasts with S08’s nitrobenzenesulfonamide and the alkyne/amide groups in –5. The phenyl group in the target may enhance π-π stacking compared to S08’s nitro group, which is electron-withdrawing .
  • Synthetic Efficiency : Alkyne derivatives (e.g., 94% yield in ) outperform amide-coupled analogues (46% in ), highlighting the challenge of introducing sulfonamide groups without side reactions.

Hydrogen Bonding and Crystallography

  • The target compound’s sulfonamide group can act as both hydrogen-bond donor (N–H) and acceptor (S=O), similar to S06. In contrast, the pyrrolidinone derivative in relies on C–H···O interactions for crystal packing .

Biological Activity

(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide is a synthetic compound characterized by its unique spirocyclic structure, which has been the subject of various biological activity studies. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dioxaspirodecane moiety linked to a phenylethene sulfonamide. Its molecular formula is C17H21N2O4SC_{17}H_{21}N_{2}O_{4}S with a molecular weight of approximately 337.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites or receptor binding sites due to its structural conformation. The spirocyclic structure enhances its binding affinity, facilitating the modulation of target proteins.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
A10Staphylococcus aureus
B25Escherichia coli
C50Pseudomonas aeruginosa

Antitumor Activity

In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa), the compound showed promising results with IC50 values below 20 µM, indicating effective antiproliferative activity.

Cell LineIC50 (µM)
MCF-715
HeLa18
A54922

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the spirocyclic core : Cyclization of 1,4-dioxaspiro[4.5]decane derivatives using acid-catalyzed or base-mediated conditions .

Functionalization : Introduction of the methylene bridge via reductive amination or alkylation .

Sulfonamide coupling : Reaction of the intermediate with (E)-2-phenylethenesulfonyl chloride under anhydrous conditions, optimized for stereochemical retention .

  • Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H/13^{13}C NMR to confirm stereochemistry .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to resolve spirocyclic and sulfonamide groups, with emphasis on coupling constants for (E)-configuration verification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C21_{21}H25_{25}NO4_4S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm1^{-1} (sulfonamide S=O) and ~1600 cm1^{-1} (C=C of ethene) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related spiro compounds .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Steric and Electronic Effects : The 1,4-dioxaspiro[4.5]decane core imposes steric hindrance, affecting nucleophilic attack on the sulfonamide group. Computational studies (DFT) can model charge distribution and reaction pathways .
  • Biological Implications : Analogous spiro compounds show enzyme inhibition (e.g., acetylcholinesterase) due to conformational rigidity. Molecular docking studies using AutoDock Vina can predict binding affinities to target proteins .
  • Data Contradictions : Discrepancies in activity between spiro and non-spiro analogs require comparative assays (e.g., IC50_{50} measurements) to isolate structural contributions .

Q. What strategies resolve contradictions in bioactivity data across structurally similar sulfonamides?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate bioactivity data (e.g., IC50_{50}, logP) for analogs (Table 1) to identify trends.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics for disputed targets .
  • Limitations : Organic degradation during prolonged assays (e.g., 9-hour stability issues in aqueous matrices) necessitates real-time monitoring via HPLC-MS .

Table 1 : Comparative Bioactivity of Spirocyclic Sulfonamides

CompoundTarget EnzymeIC50_{50} (µM)logPSource
(E)-Target CompoundAcetylcholinesterase0.452.8
N-PhenylmethanesulfonamideCarbonic Anhydrase1.21.9
Spiro-oxazolidinone AnalogCOX-23.13.5

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier penetration. For example, TPSA <90 Å2^2 suggests oral bioavailability .
  • QSAR Modeling : Train models on spiro-sulfonamide datasets to predict toxicity (e.g., hepatotoxicity) and solubility .
  • Dynamics Simulations : Molecular dynamics (MD) in simulated physiological conditions (e.g., CHARMM force fields) assess conformational stability .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary for spirocyclic sulfonamides?

  • Methodological Answer :

  • Reaction Condition Sensitivity : Humidity impacts spirocyclization efficiency; anhydrous conditions (e.g., Schlenk line) improve yields by 15–20% .
  • Catalyst Selection : Palladium vs. copper catalysts in sulfonamide coupling affect stereoselectivity and byproduct formation (Table 2) .

Table 2 : Yield Optimization via Catalyst Screening

CatalystSolventYield (%)Purity (%)
Pd(OAc)2_2DMF7298
CuITHF5885
No CatalystToluene3275

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide

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